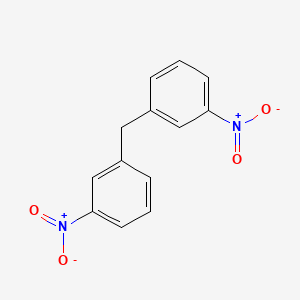![molecular formula C23H23ClO6 B4962298 ethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B4962298.png)
ethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate, also known as Compound A, is a synthetic compound that has gained significant attention in scientific research for its potential therapeutic applications. The compound has been found to possess a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of ethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate A is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in cells. This inhibition can lead to a range of biochemical and physiological effects, including anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
This compound A has been found to have a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. The compound has also been shown to inhibit the production of certain cytokines and chemokines, which are involved in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate A in lab experiments is that it has been shown to have a relatively low toxicity profile, making it a safer alternative to some other compounds. However, one limitation is that the compound is relatively new, and more research is needed to fully understand its potential applications and limitations.
Orientations Futures
There are several potential future directions for research on ethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate A. One area of interest is the development of new anti-inflammatory and anti-tumor therapies based on the compound. Researchers may also investigate the potential use of this compound A in the treatment of other diseases, such as cardiovascular disease and neurological disorders. Additionally, further studies may be conducted to better understand the mechanism of action of the compound and its potential interactions with other drugs.
Méthodes De Synthèse
The synthesis of ethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate A involves a multi-step process that begins with the reaction of 4-chloro-3,5-dimethylphenol with 1,3-dibromopropane to form a brominated intermediate. This intermediate is then reacted with ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate to yield this compound A.
Applications De Recherche Scientifique
Ethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate A has been the subject of several scientific studies, with researchers investigating its potential therapeutic applications. One study found that this compound A exhibited anti-inflammatory effects in vitro, suggesting that it could be useful in the treatment of inflammatory diseases. Another study found that this compound A had anti-tumor effects in vitro, indicating that it could be a potential candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
ethyl 2-[3-(4-chloro-3,5-dimethylphenoxy)-4-oxochromen-7-yl]oxybutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClO6/c1-5-18(23(26)27-6-2)29-15-7-8-17-19(11-15)28-12-20(22(17)25)30-16-9-13(3)21(24)14(4)10-16/h7-12,18H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJAJEGLWNTWDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC(=C(C(=C3)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-({1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4962217.png)
![2-(4-bromophenyl)-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B4962222.png)




![6-{[3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2,3-dimethoxybenzoic acid](/img/structure/B4962265.png)
![1-(2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}phenyl)ethanone](/img/structure/B4962266.png)
![3-[(3,4-dichlorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4962274.png)

![N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4962296.png)
![4-(2,4-dichlorophenoxy)-N-[3-(1H-imidazol-1-yl)propyl]butanamide](/img/structure/B4962305.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-2-butynamide](/img/structure/B4962322.png)